molecular formula C12H17NO2 B2788233 2-Methyl-6-[(oxan-3-yl)methoxy]pyridine CAS No. 2201692-83-1

2-Methyl-6-[(oxan-3-yl)methoxy]pyridine

Cat. No.: B2788233
CAS No.: 2201692-83-1
M. Wt: 207.273
InChI Key: LSYKTESFNOEUPQ-UHFFFAOYSA-N
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Description

2-Methyl-6-[(oxan-3-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and an oxan-3-ylmethoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(oxan-3-yl)methoxy]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylpyridine and oxan-3-ylmethanol as the primary starting materials.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Reaction Mechanism: The oxan-3-ylmethanol undergoes a nucleophilic substitution reaction with 2-methylpyridine, facilitated by the base, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method offers advantages such as increased safety, shorter reaction times, and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(oxan-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl group or the oxan-3-ylmethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

2-Methyl-6-[(oxan-3-yl)methoxy]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(oxan-3-yl)methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: Lacks the oxan-3-ylmethoxy group, making it less versatile in certain applications.

    6-Methoxypyridine: Lacks the methyl group at the 2-position, affecting its reactivity and properties.

Uniqueness

2-Methyl-6-[(oxan-3-yl)methoxy]pyridine is unique due to the presence of both the methyl and oxan-3-ylmethoxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-6-(oxan-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10-4-2-6-12(13-10)15-9-11-5-3-7-14-8-11/h2,4,6,11H,3,5,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYKTESFNOEUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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